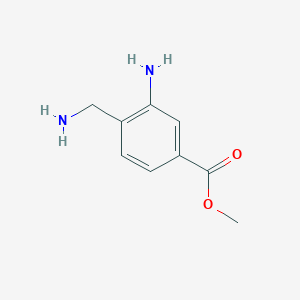

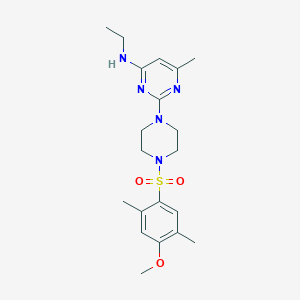

Methyl 3-amino-4-(aminomethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cognitive and Psychological Implications

Methyl 3-amino-4-(aminomethyl)benzoate, also referred to as sodium benzoate in studies, shows promise in the field of mental health and cognitive function. Research indicates its potential as an adjunct therapy, providing cognitive and symptomatic improvement in various conditions:

Schizophrenia Treatment : Sodium benzoate has been observed to significantly improve symptoms and cognitive functions in patients with chronic schizophrenia when used as an add-on treatment. This improvement extends to a variety of symptom domains, indicating the potential of D-amino acid oxidase inhibition as a novel approach for drug development in treating schizophrenia (Lane et al., 2013).

Alzheimer's Disease Management : In patients with early-phase Alzheimer's disease, sodium benzoate demonstrated substantial improvement in cognitive functions. This suggests the effectiveness of D-amino acid oxidase inhibition in managing and potentially treating early dementing processes (Chieh-Hsin Lin et al., 2014).

Late-Life Depression : Sodium benzoate was found to improve perceived stress and cognitive function among patients with late-life depression, providing a novel approach for managing perceived stress and cognitive decline in such patients (Chieh-Hsin Lin et al., 2022).

Metabolic and Chemical Implications

The compound also plays a role in various metabolic and chemical processes, indicating a broader scope of application in biomedical research:

Metabolic Insights : Sodium benzoate has been implicated in the metabolic processes related to N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission. Its role as a D-amino acid oxidase inhibitor offers insights into potential therapeutic uses in conditions related to NMDA receptor hypofunction, such as schizophrenia and Alzheimer's disease (Chieh-Hsin Lin et al., 2017).

Food Preservative and Its Impact on Human Health : Sodium benzoate, commonly used as a food preservative, has been studied for its effects on glucose homeostasis and metabolic profiles in humans. While acute exposure at generally regarded as safe (GRAS) levels did not significantly affect glucose homeostasis, the study highlights the need for further research to explore the metabolic impact of chronic exposure (B. Lennerz et al., 2015).

Safety and Hazards

properties

IUPAC Name |

methyl 3-amino-4-(aminomethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASCKTFGJNNFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2639729.png)

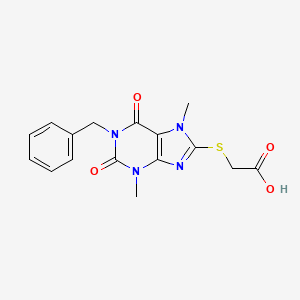

![N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639734.png)

![N-mesityl-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2639740.png)

![[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride](/img/structure/B2639741.png)

![(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid](/img/structure/B2639742.png)

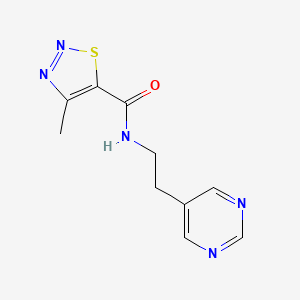

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2639743.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2639744.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide](/img/structure/B2639746.png)

![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2639751.png)

![2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B2639752.png)